molecular formula C23H29N3O2 B2372009 N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide CAS No. 312585-85-6

N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide

Cat. No.: B2372009
CAS No.: 312585-85-6
M. Wt: 379.504
InChI Key: CFPQIOCAEWOYAY-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Research has shown that chloroacetamide herbicides, which are structurally related to N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide, undergo a complex metabolic activation pathway that could lead to carcinogenicity through the formation of DNA-reactive compounds. This pathway involves the metabolism of chloroacetamide to critical intermediates, demonstrating a metabolic activation pathway that could potentially lead to carcinogenic products (Coleman et al., 2000).

Novel Compound Synthesis and Characterization

A novel compound, N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, was synthesized, highlighting the diverse synthetic pathways available for benzimidazole-containing compounds and their structural characterization through NMR and other techniques. This showcases the compound's versatility in chemical synthesis and potential for further functionalization (Li Ying-jun, 2012).

Inhibition of Fatty Acid Synthesis in Algae

Chloroacetamides, including compounds structurally related to this compound, have been studied for their herbicidal action, specifically their inhibition of fatty acid synthesis in green algae. This highlights the potential environmental and ecological implications of these compounds (Weisshaar & Böger, 1989).

Antibacterial Activity of N-substituted Benzimidazoles

N-substituted phenyl acetamide benzimidazole derivatives, including structures similar to the target compound, have been synthesized and evaluated for their antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This research suggests potential applications of such compounds in addressing antibiotic resistance (Chaudhari et al., 2020).

Soil Adsorption and Herbicidal Efficacy

The soil adsorption, mobility, and herbicidal efficacy of chloroacetamide herbicides, related to the chemical structure of interest, have been studied, indicating the influence of soil properties on the activity of these compounds. This research is relevant for understanding the environmental behavior and agricultural applications of such herbicides (Peter & Weber, 1985).

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(2-ethylbenzimidazol-1-yl)-N-(methoxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-5-17-11-10-12-18(6-2)23(17)26(16-28-4)22(27)15-25-20-14-9-8-13-19(20)24-21(25)7-3/h8-14H,5-7,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPQIOCAEWOYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C3=CC=CC=C3N=C2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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